![molecular formula C27H26N4O5 B11683265 3-[4-(Benzyloxy)phenyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11683265.png)
3-[4-(Benzyloxy)phenyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-[4-(Benzyloxy)phenyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C27H26N4O5 and a molecular weight of 486.532 g/mol . This compound is known for its unique structural features, which include a benzyloxyphenyl group and a trimethoxyphenylmethylidene group attached to a pyrazole ring. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 3-[4-(Benzyloxy)phenyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the benzyloxyphenyl group: This step involves the reaction of the pyrazole intermediate with a benzyloxyphenyl halide under basic conditions.
Formation of the trimethoxyphenylmethylidene group: This is typically done through a condensation reaction between the pyrazole intermediate and a trimethoxybenzaldehyde.
Chemical Reactions Analysis
3-[4-(Benzyloxy)phenyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, especially under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[4-(Benzyloxy)phenyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Benzyloxy)phenyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 3-[4-(Benzyloxy)phenyl]-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide include:
- N’-{(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}-3-[4-(octyloxy)phenyl]-1H-pyrazole-5-carbohydrazide
- 4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C27H26N4O5 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
3-(4-phenylmethoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H26N4O5/c1-33-24-15-26(35-3)25(34-2)13-20(24)16-28-31-27(32)23-14-22(29-30-23)19-9-11-21(12-10-19)36-17-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3,(H,29,30)(H,31,32)/b28-16+ |
InChI Key |
LSTOZJAMWGWQSM-LQKURTRISA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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